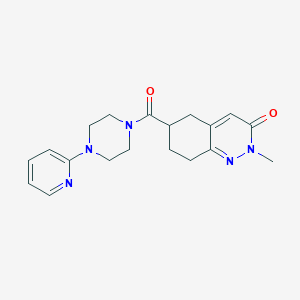

2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor for RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) . It also has effective inhibitory effects on some common RET (c-RET) oncogenic mutations, with an IC50 of 0.4 nM .

Physical And Chemical Properties Analysis

The boiling point of this compound is predicted to be 799.1±60.0 °C . Its density is predicted to be 1.40±0.1 g/cm3 . It is soluble in DMSO at concentrations of ≥ 100 mg/mL (187.41 mM), but it is insoluble in water . The compound should be stored at 4°C .Scientific Research Applications

Novel Antimicrobial Agents

A study by Patel et al. (2012) discusses the synthesis of thiazolidinone derivatives linked with 1-pyridin-2-yl-piperazine, which showed significant antimicrobial activity against a variety of bacteria and fungi. This research suggests potential applications of similar compounds in developing new antimicrobial agents (Patel, R. V., Patel, D., Kumari, P., & Patel, N., 2012).

Antituberculosis Activity

The design, synthesis, and evaluation of novel fluoroquinolones for in vivo activity against Mycobacterium tuberculosis in mice are discussed by Shindikar and Viswanathan (2005). The compounds, including those structurally related to the one , exhibited activity comparable to sparfloxacin, indicating potential utility in tuberculosis treatment (Shindikar, A., & Viswanathan, C., 2005).

Anticancer Research

Mallesha et al. (2012) synthesized new derivatives of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one and evaluated their antiproliferative effects against various human cancer cell lines. Some compounds exhibited promising activity, highlighting the potential of structurally related compounds in anticancer research (Mallesha, L., Mohana, K., Veeresh, B., Alvala, R., & Mallika, A., 2012).

Antineoplastic Activity

The metabolism of flumatinib, an antineoplastic tyrosine kinase inhibitor used in chronic myelogenous leukemia treatment, involves N-demethylation, N-oxidation, hydroxylation, and amide hydrolysis. This study provides insights into the metabolic pathways of similar compounds, potentially guiding the development of new antineoplastic agents (Gong, A., Chen, X., Deng, P., & Zhong, D., 2010).

Mechanism of Action

Target of Action

The primary target of the compound 2-methyl-6-(4-(pyridin-2-yl)piperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is the RET (c-RET) protein . This protein plays a crucial role in the development of neurons and the kidneys during embryogenesis, and it is also involved in the maintenance of spermatogonial stem cells .

Mode of Action

The compound this compound acts as a highly efficient and selective inhibitor of the RET protein . It binds to the RET protein, thereby inhibiting its activity . This results in the suppression of downstream signaling pathways that are activated by the RET protein .

Biochemical Pathways

The inhibition of the RET protein by this compound affects several biochemical pathways. These include the MAPK/ERK and PI3K/AKT pathways, which are involved in cell proliferation, survival, and differentiation . The inhibition of these pathways leads to the suppression of tumor growth in cancers driven by RET mutations or fusions .

Pharmacokinetics

It is known that the compound is soluble in dmso, with a solubility of at least 100 mg/ml This suggests that the compound may have good bioavailability

Result of Action

The action of this compound results in the inhibition of cell proliferation in cancer cells harboring RET mutations or fusions . This leads to the suppression of tumor growth .

Safety and Hazards

properties

IUPAC Name |

2-methyl-6-(4-pyridin-2-ylpiperazine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N5O2/c1-22-18(25)13-15-12-14(5-6-16(15)21-22)19(26)24-10-8-23(9-11-24)17-4-2-3-7-20-17/h2-4,7,13-14H,5-6,8-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVJRUWXURYPVME-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C2CC(CCC2=N1)C(=O)N3CCN(CC3)C4=CC=CC=N4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-chloro-6-[4-(1-methyl-1H-pyrazol-3-yl)phenoxy]benzenecarbonitrile](/img/structure/B2714521.png)

![5-Benzyl-2-[(2-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2714525.png)

![N-[2-(2-amino-1,3-thiazol-4-yl)-5-fluorophenyl]acetamide](/img/structure/B2714527.png)

![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2714529.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-((1r,4r)-4-(pyrazin-2-yloxy)cyclohexyl)acetamide](/img/structure/B2714534.png)

![3-methyl-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]benzenesulfonamide](/img/structure/B2714538.png)